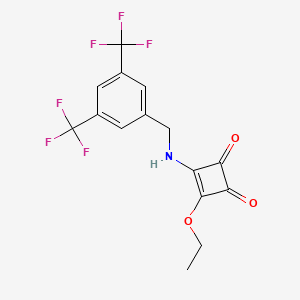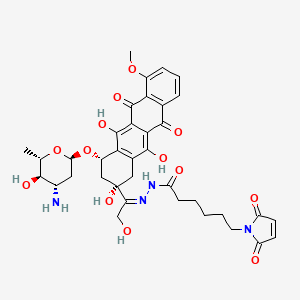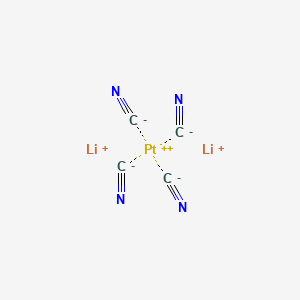
Lithiumtetracyanoplatinate(ii)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithiumtetracyanoplatinate(ii) is a chemical compound with the molecular formula C₄Li₂N₄PtThis compound is characterized by its greenish-yellow crystalline appearance and is slightly soluble in water .
准备方法
Synthetic Routes and Reaction Conditions
Lithiumtetracyanoplatinate(ii) can be synthesized through a reaction involving lithium cyanide and platinum(ii) chloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as:
PtCl2+2LiCN→Li2[Pt(CN)4]+2LiCl
Industrial Production Methods
Industrial production of lithiumtetracyanoplatinate(ii) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters to achieve high purity and yield. The compound is then purified through recrystallization techniques to obtain the final product suitable for various applications .
化学反应分析
Types of Reactions
Lithiumtetracyanoplatinate(ii) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions may produce a variety of platinum-ligand complexes .
科学研究应用
Lithiumtetracyanoplatinate(ii) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, including cancer treatment.
Industry: It is used in the production of specialized materials and as a component in certain types of batteries
作用机制
The mechanism by which lithiumtetracyanoplatinate(ii) exerts its effects involves interactions with molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting or activating specific pathways. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of cellular processes through its interactions with metal-binding sites on biomolecules .
相似化合物的比较
Similar Compounds
Potassiumtetracyanoplatinate(ii): Similar in structure but uses potassium instead of lithium.
Sodiumtetracyanoplatinate(ii): Uses sodium as the cation instead of lithium.
Ammoniumtetracyanoplatinate(ii): Uses ammonium as the cation.
Uniqueness
Lithiumtetracyanoplatinate(ii) is unique due to the presence of lithium, which imparts specific properties such as solubility and reactivity. The lithium ion can influence the compound’s interactions with other molecules, making it distinct from its potassium, sodium, and ammonium counterparts .
属性
分子式 |
C4Li2N4Pt |
|---|---|
分子量 |
313.1 g/mol |
IUPAC 名称 |
dilithium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.2Li.Pt/c4*1-2;;;/q4*-1;2*+1;+2 |
InChI 键 |
GDRDJQACNRKGJJ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


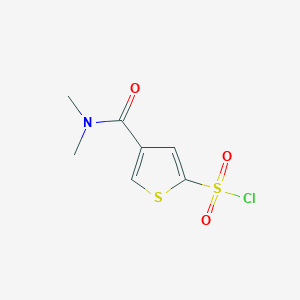

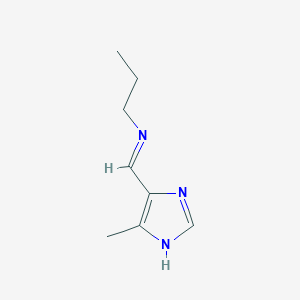
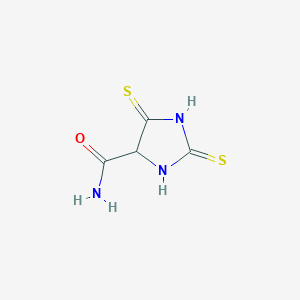

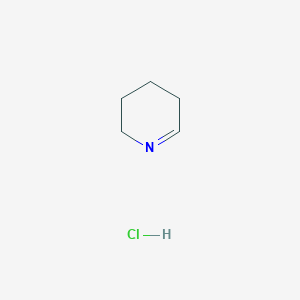

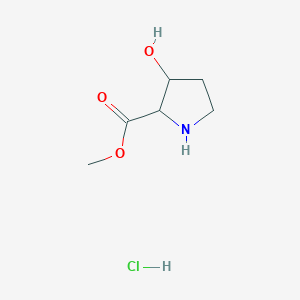
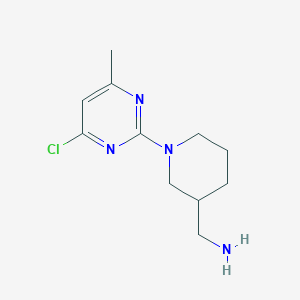
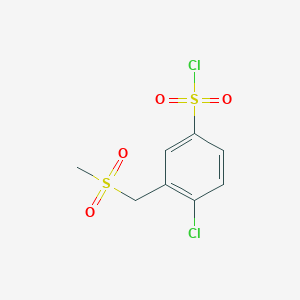
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)

